{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol
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Overview
Description
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol is a chemical compound with the molecular formula C11H11BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions are employed to introduce the bromine atom at the desired position on the phenyl ring.
Addition of the Trifluoromethyl Group: Trifluoromethylation reactions are used to introduce the trifluoromethyl group onto the phenyl ring.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol: The presence of the azetidine ring and trifluoromethyl group distinguishes it from other similar compounds.
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}amine: Contains an amine group instead of methanol.
Uniqueness
The unique combination of the bromine atom, trifluoromethyl group, and azetidine ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXPHXPWIYIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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